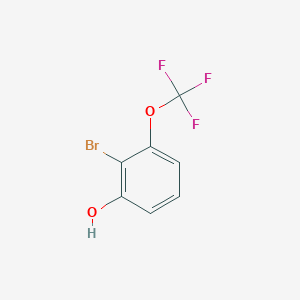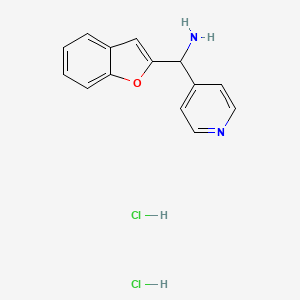
5-Bromo-8-fluoroquinolina
Descripción general
Descripción
5-Bromo-8-fluoroquinoline is a heterocyclic compound that contains a quinoline ring with a fluorine and bromine atom substitution at the 8th and 5th position, respectively. It is a solid substance with a molecular weight of 226.05 .
Synthesis Analysis
The synthesis of 8-bromo-5-fluoroquinoline involves a two-stage process . In the first stage, 2-bromo-5-fluoroaniline reacts with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate in water at 60 - 130°C for 3 hours . In the second stage, the product from the first stage reacts with sodium hydroxide in tert-butyl methyl ether and water . The yield of this synthesis process is approximately 89.8% .Molecular Structure Analysis
The molecular formula of 5-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H and the SMILES string is FC1=CC=C(C2=CC=CN=C12)Br .Physical And Chemical Properties Analysis
5-Bromo-8-fluoroquinoline is a solid substance with a molecular weight of 226.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 165 . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Síntesis Química
La 5-Bromo-8-fluoroquinolina se utiliza en la síntesis química . Forma parte de una colección de productos químicos únicos proporcionados por Sigma-Aldrich a los investigadores de descubrimiento temprano . El compuesto tiene una fórmula empírica de C9H5BrFN y un peso molecular de 226,05 .
Quinolinas Fluoradas
La this compound es un tipo de quinolina fluorada . Las quinolinas fluoradas han sido objeto de numerosos estudios de investigación debido a sus propiedades únicas . Se sintetizan mediante una variedad de métodos, incluidas reacciones de ciclización y cicloadición, desplazamientos de átomos de halógeno o el grupo diaza, y fluoraciones directas .
Actividad Biológica
Las quinolinas fluoradas, incluida la this compound, exhiben una notable actividad biológica . Se ha encontrado que inhiben diversas enzimas, lo que lleva a actividades antibacterianas, antineoplásicas y antivirales .
Medicina
Las quinolinas fluoradas han encontrado aplicaciones en medicina . Por ejemplo, el esqueleto de quinolina se ha utilizado como una estructura básica para el desarrollo de fármacos antimaláricos sintéticos . Las quinolinas fluoradas también se han utilizado en el desarrollo de fármacos para el tratamiento de enfermedades cardíacas .
Agricultura
Algunas quinolinas fluoradas han encontrado aplicación en la agricultura . Si bien no se especifica si la this compound es una de ellas, es posible que pueda tener aplicaciones similares dada su similitud estructural con otras quinolinas fluoradas .
Cristales Líquidos
Las quinolinas fluoradas se han utilizado como componentes para cristales líquidos . De nuevo, si bien no se especifica si la this compound es una de ellas, es posible que pueda tener aplicaciones similares debido a su similitud estructural con otras quinolinas fluoradas .
Safety and Hazards
The safety data sheet for 5-Bromo-8-fluoroquinoline indicates that it is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mecanismo De Acción
The mode of action of quinoline compounds generally involves interaction with their targets, leading to changes in the function of these targets. This can affect various biochemical pathways, leading to downstream effects .
The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their exact structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of quinoline compounds can include molecular and cellular effects, such as changes in enzyme activity or receptor function .
The action environment, including environmental factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of quinoline compounds .
Propiedades
IUPAC Name |
5-bromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOUFUCFZQOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674885 | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-78-2 | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


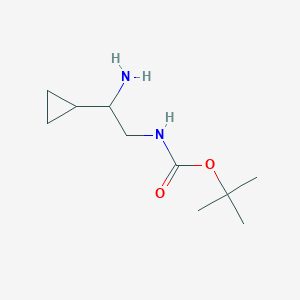
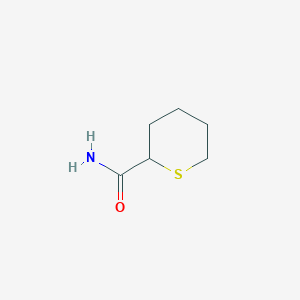
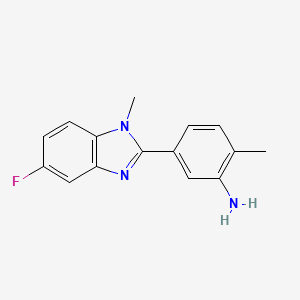
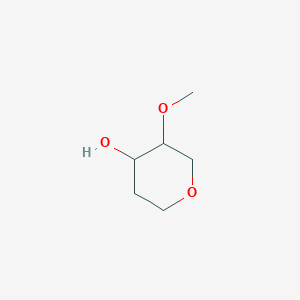

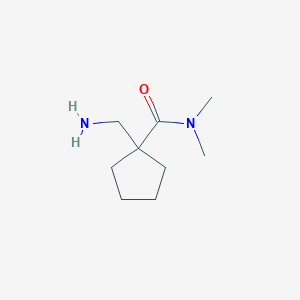
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)


